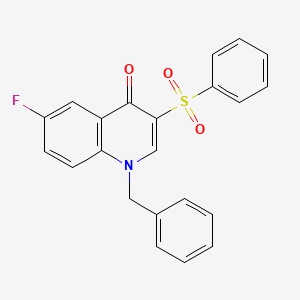
1-benzyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a similar compound, C30H33N4O2F, was described in a study . The compound was obtained via a two-step synthetic scheme involving 1-benzyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carbonitrile as a starting compound. This compound underwent substitution with hydroxylamine and subsequent cyclization with 4-methylcyclohexane-1-carboxylic acid .Molecular Structure Analysis
The molecular structure of the similar compound was clarified using NMR and LC/MS, and the molecular and crystalline arrangements were defined with SC-XRD . A Hirshfeld surface analysis was performed for a better understanding of the intermolecular interactions .Aplicaciones Científicas De Investigación
Fluoroquinolone Photosensitization and Antibacterial Properties
Research on fluoroquinolones, a class including compounds similar to 1-benzyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, highlights their significant role in addressing bacterial infections due to their unique action mechanism—DNA gyrase inhibition leading to bacterial cell damage. This class's antibacterial efficacy spans a broad spectrum of bacterial infections, with adjustments in the quinoline structure enhancing absorption, half-life, and antibacterial activity breadth (Ferguson, 1995).
Corrosion Inhibition
Quinoline derivatives, including those structurally related to 1-benzyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, have been documented for their effectiveness as anticorrosive agents. Their high electron density facilitates the formation of stable chelating complexes with metallic surfaces, offering protection against metallic corrosion. This application underscores the compound's potential in industrial settings where corrosion resistance is critical (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
The integration of quinoline derivatives in optoelectronic materials has been a subject of extensive research. These compounds are crucial in developing luminescent small molecules and chelate compounds for use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has been shown to significantly enhance electroluminescent properties, showcasing their utility in advancing optoelectronic device technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticorrosive Materials and Environmental Applications
Quinoline derivatives are also recognized for their role in environmental science, particularly in the degradation of polyfluoroalkyl chemicals. This application is crucial for understanding and mitigating the environmental impact of persistent organic pollutants. Studies exploring microbial degradation pathways of such chemicals underline the importance of quinoline derivatives in environmental remediation efforts, highlighting their potential in addressing contamination by poly- and perfluoroalkyl substances (Liu & Avendaño, 2013).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-benzyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO3S/c23-17-11-12-20-19(13-17)22(25)21(28(26,27)18-9-5-2-6-10-18)15-24(20)14-16-7-3-1-4-8-16/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJMRJYDOVRYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-1-benzyl-6-fluoroquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

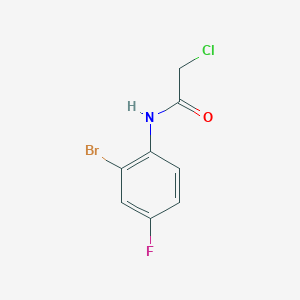
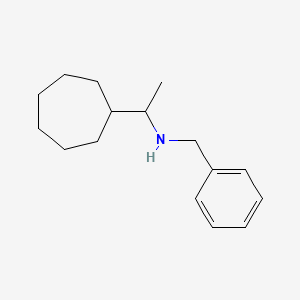
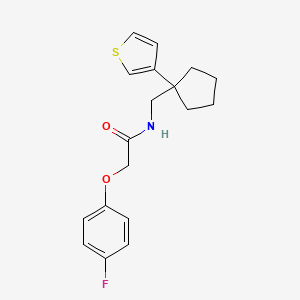
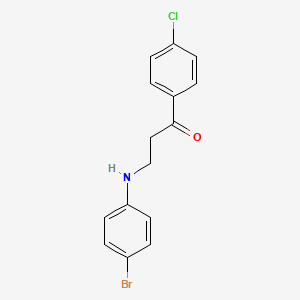
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B2452905.png)
![(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide](/img/structure/B2452906.png)
![1,7-Diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B2452910.png)
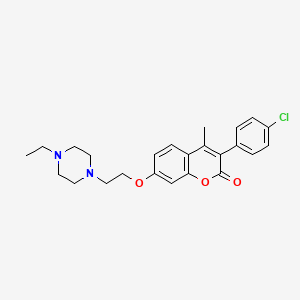
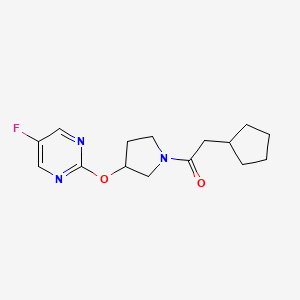
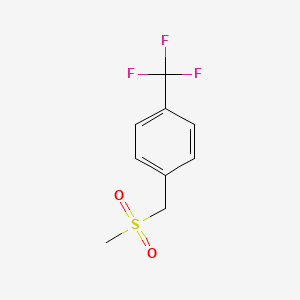
![N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2452914.png)
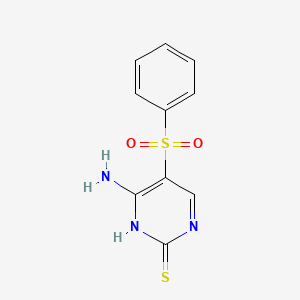
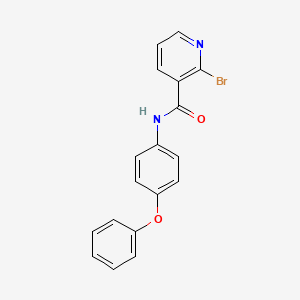
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2452920.png)